molecular formula C15H21N3O B14629902 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 55852-86-3

4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14629902
CAS No.: 55852-86-3
M. Wt: 259.35 g/mol
InChI Key: HLSJDSZSQGSLQO-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of diethylamine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate.

    Medicine: Research investigates its pharmacological properties, including potential therapeutic effects.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 7-(Diethylamino)coumarin derivatives
  • 4-Nitrosodiphenylamine
  • N-(2,4-Dimethylphenyl)formamide
  • 4-Nitrocatechol

Uniqueness

Compared to similar compounds, 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .

Properties

CAS No.

55852-86-3

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-(diethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C15H21N3O/c1-5-17(6-2)14-12(3)16(4)18(15(14)19)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3

InChI Key

HLSJDSZSQGSLQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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